1-[5-(4-chlorophenoxy)pentyl]pyrrolidine
Description
1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine is a pyrrolidine derivative featuring a pentyl chain substituted with a 4-chlorophenoxy group at the terminal position. Pyrrolidine, a five-membered saturated heterocycle, serves as a common pharmacophore in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. This compound is structurally analogous to several bioactive molecules, making it a subject of interest in drug discovery and chemical synthesis .
Properties
IUPAC Name |
1-[5-(4-chlorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFHNWLEAOFJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine typically involves the reaction of 4-chlorophenol with 1-bromopentane to form 4-chlorophenoxypentane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom
Scientific Research Applications
1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The 4-chlorophenoxy group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (CAS 91-82-7)
- Structure : A pyrrolidine linked to a 4-chlorophenyl group via a conjugated butenyl chain and an additional phenyl substituent.
- Key Differences :
- The butenyl linker introduces rigidity compared to the flexible pentyl chain in the target compound.
- The phenyl substituent at the 3-position enhances lipophilicity (predicted logP >4).
- Implications : The conjugated system may alter electronic properties, affecting receptor binding. The phenyl group could increase steric hindrance, reducing bioavailability .
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine (CHEMBL289855)
- Structure: Replaces the 4-chlorophenoxy group with a 4-nitrophenoxy moiety.
- Key Differences :
- Nitro group (stronger electron-withdrawing) vs. chloro (moderate electron-withdrawing).
- Molecular weight: 278.35 g/mol vs. ~300 g/mol (estimated for target compound).
- Hydrogen bond acceptors: 4 (nitro) vs. 2 (chloro).
- Implications : The nitro group may enhance oxidative metabolism but reduce stability. Increased hydrogen bonding could improve target affinity .
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
- Structure : Pyrrolidine connected to 4-chlorophenyl via a carboxamide group.
- Key Differences: Carboxamide linker introduces hydrogen bond donors/acceptors, unlike the ether linkage in the target compound.
- Implications : Carboxamide may improve solubility but limit membrane permeability. Reported in medicinal chemistry for antimicrobial applications .
1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine
- Structure : Features a thiophene-carbonyl group substituted with 4-chlorophenyl and methylsulfanyl.
- Key Differences :
- Thiophene ring (aromatic heterocycle) vs. benzene in the target compound.
- Sulfur atoms enhance π-π stacking and alter electronic properties.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| 1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine | C₁₅H₂₀ClNO | ~265.8 (estimated) | ~3.5 | 2 | 4-Chlorophenoxy, pentyl |
| 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine | C₂₀H₂₂ClN | 287.8 | >4.0 | 1 | Conjugated butenyl, phenyl |
| 1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine | C₁₅H₂₂N₂O₃ | 278.35 | 3.8 | 4 | 4-Nitrophenoxy |
| N-(4-Chlorophenyl)pyrrolidine-1-carboxamide | C₁₁H₁₃ClN₂O | 224.7 | 1.2 | 3 | Carboxamide |
| Thiophene-carbonyl derivative | C₁₆H₁₆ClNOS₂ | 337.89 | 3.1 | 3 | Thiophene, methylsulfanyl |
Notes:
- The pentyl chain in the target compound balances flexibility and lipophilicity, favoring membrane penetration.
- Nitro and carboxamide groups increase polarity but may limit blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
